Cas no 210963-95-4 (6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)

6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Pyrrolidin-1-yl-nicotinic acid
- 3-Pyridinecarboxylic acid, 6-(1-pyrrolidinyl)-
- 6-(1-pyrrolidinyl)-3-Pyridinecarboxylic acid
- 6-(1-Pyrrolidinyl)nicotinic acid
- 6-(pyrrolidin-1-yl)nicotinic acid
- 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
- 6-(pyrrolidine-1-yl)nicotinic acid
- 6-pyrrolidin-1-ylnicotinic acid
- AC1LELPJ
- 2-(Pyrrolidin-1-yl)pyridine-5-carboxylic acid
-
- MDL: MFCD03791234
- インチ: InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
- InChIKey: LURIZRKTAXJRKU-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)C2=NC=C(C=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 192.08996
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.283±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 259-261°
- ようかいど: 微溶性(27 g/l)(25ºC)、
- PSA: 53.43
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304864-2.5g |
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid |
210963-95-4 | 95.0% | 2.5g |
$339.0 | 2025-03-19 | |
Enamine | EN300-304864-5.0g |
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid |
210963-95-4 | 95.0% | 5.0g |
$663.0 | 2025-03-19 | |
Chemenu | CM178694-10g |
6-(1-Pyrrolidinyl)nicotinic acid |
210963-95-4 | 95% | 10g |
$746 | 2021-08-05 | |
Apollo Scientific | OR33166-5g |
6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid |
210963-95-4 | 95% | 5g |
£693.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045428-500mg |
6-(1-Pyrrolidinyl)nicotinic acid |
210963-95-4 | >95% | 500mg |
1186.0CNY | 2021-07-06 | |
abcr | AB157739-1 g |
6-(1-Pyrrolidinyl)nicotinic acid |
210963-95-4 | 1g |
€212.00 | 2023-05-08 | ||
Enamine | EN300-304864-0.5g |
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid |
210963-95-4 | 95.0% | 0.5g |
$138.0 | 2025-03-19 | |
Enamine | EN300-304864-10.0g |
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid |
210963-95-4 | 95.0% | 10.0g |
$841.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197653-10g |
6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid |
210963-95-4 | 98% | 10g |
¥5610 | 2023-04-14 | |
Matrix Scientific | 045428-1g |
6-(1-Pyrrolidinyl)nicotinic acid, >95% |
210963-95-4 | >95% | 1g |
$113.00 | 2023-09-09 |
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acidに関する追加情報
Introduction to 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS No. 210963-95-4)
6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 210963-95-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic molecule combines a pyridine ring with a pyrrolidine moiety, making it a versatile scaffold for the development of novel bioactive molecules. The unique structural features of this compound have garnered attention from researchers exploring its potential applications in medicinal chemistry and drug discovery.
The< strong>pyrrolidin-1-yl group in the molecular structure contributes to the compound's ability to interact with biological targets in a specific manner. Pyrrolidine derivatives are well-known for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. In contrast, the< strong>pyridine-3-carboxylic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions, further enhancing its binding affinity to biological targets. This combination of structural elements makes 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid make it an attractive scaffold for designing PPI inhibitors. For instance, studies have shown that pyrrolidine derivatives can effectively disrupt PPIs by occupying critical binding pockets on the target proteins.
The carboxylic acid group in 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid also provides an opportunity for further functionalization, allowing researchers to tailor the compound's properties for specific applications. This flexibility has led to the exploration of various derivatives as potential drug candidates. For example, modifications at the nitrogen atoms of the pyrrolidine ring can introduce additional hydrogen bonding capabilities, enhancing the compound's binding affinity to biological targets.
A particularly notable area of research involving 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid is its potential as an anti-inflammatory agent. Inflammation is a complex biological process that plays a key role in various diseases, including arthritis and autoimmune disorders. Recent studies have demonstrated that certain pyrrolidine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, particularly the presence of both pyridine and pyrrolidine moieties, make it a promising candidate for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 6-(pyrrolidin-1-yl)< strong/pyridine carboxylic acid strong has shown potential in other therapeutic areas. For instance, preliminary studies have suggested that this compound may exhibit antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The ability of pyrrolidine derivatives to disrupt PPIs has been particularly highlighted as a mechanism by which these compounds can induce apoptosis in cancer cells.
The synthesis of 6-(< strong >pyrrollidine -1 -yl strong >)< strong > pyridine -3 -carboxylic acid strong > also presents an interesting challenge for synthetic chemists. The compound's structure requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Various synthetic routes have been explored, including multi-step cascades that involve cyclization and functional group transformations. These synthetic strategies not only provide insights into the compound's structural framework but also contribute to the development of more efficient synthetic methodologies for related molecules.
The pharmacokinetic properties of 6-(< strong > pyryllo strong >)-1 -yl) strong >)-carb oxyli strong >c arb oxyli c aci d strong > are also important considerations for its potential therapeutic applications. Studies have investigated its solubility, stability, and metabolic pathways to better understand how it behaves within biological systems. These studies have provided valuable insights into optimizing dosages and delivery methods for maximum efficacy while minimizing side effects.
In conclusion, 6-(< strong > pyryllo strong >)-1 -yl) strong >)-carb oxyli strong >c arb oxyli c aci d strong >(CAS No. 210963954) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules targeting various diseases. Ongoing research continues to explore its applications in anti-inflammatory therapy as well as other therapeutic areas such as oncology.
210963-95-4 (6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid) 関連製品
- 98088-04-1(2-(Pyrrolidin-1-yl)pyridine-4-carboxylic Acid)
- 210963-94-3(Methyl 6-(1-pyrrolidinyl)nicotinate)
- 897399-74-5(Ethyl 6-(pyrrolidin-1-yl)nicotinate)
- 690632-36-1(2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)
- 278803-18-2(6-(1-Piperazinyl)-3-pyridinecarboxylic Acid)
- 78253-61-9(2-(piperidin-1-yl)pyridine-3-carboxylic acid)
- 571913-22-9(2-AZEPAN-1-YL-NICOTINIC ACID)
- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)
- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)
